molecular formula C19H18N2O3S B2878339 N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 850903-29-6

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2878339
CAS No.: 850903-29-6
M. Wt: 354.42
InChI Key: JIUVSOYBEFOPCC-UHFFFAOYSA-N
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Description

The compound N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a cyclohepta[b]thiophen core substituted with a cyano group and a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety. Its molecular formula is C₁₈H₁₅N₃O₃S₂ (calculated from analogs in ), with a molecular weight of approximately 347.4 g/mol .

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c20-10-13-12-6-2-1-3-9-17(12)25-19(13)21-18(22)16-11-23-14-7-4-5-8-15(14)24-16/h4-5,7-8,16H,1-3,6,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUVSOYBEFOPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cycloheptathiophene intermediate, which is then reacted with appropriate reagents to introduce the cyano group and the benzodioxine moiety. The final step involves the formation of the carboxamide group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives .

Scientific Research Applications

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The target compound belongs to a class of cyano-substituted thiophene derivatives with carboxamide functionalities. Below is a comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Melting Point (°C)
Target Compound C₁₈H₁₅N₃O₃S₂ 347.4 Benzodioxine carboxamide N/A N/A
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a) C₂₀H₁₃N₃OS 343.4 Naphthalene, cyclopenta[b]thiophen core 51.42 228–230
(2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-enamide (36b) C₂₁H₁₅N₃OS 357.4 Naphthalene, benzothiophen core 49.5 252–254
(2E)-3-(2H-1,3-Benzodioxol-4-yl)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}prop-2-enamide (37a) C₁₈H₁₁N₃O₃S 349.4 Benzodioxol, cyclopenta[b]thiophen core 82.55 286–288
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide C₁₅H₁₃N₃O₃S₂ 347.4 Nitrothiophene carboxamide N/A N/A
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(trifluoromethyl)benzamide (BG01046) C₁₈H₁₅F₃N₂OS 364.38 Trifluoromethyl benzamide N/A N/A

Substituent Effects on Reactivity and Bioactivity

  • Cyano Group: A common feature in all analogs, the cyano group likely acts as a hydrogen-bond acceptor, influencing binding to biological targets.
  • Benzodioxine vs.
  • Trifluoromethyl Benzamide (BG01046) : The trifluoromethyl group in BG01046 increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the target compound.

Molecular Dynamics and Stability

  • Cyclohepta vs.
  • Hydrogen-Bonding Capacity : The carboxamide group in the target compound facilitates hydrogen bonding, a critical feature for protein-ligand interactions, as seen in other carboxamide derivatives .

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